molecular formula C5H7NO3 B586650 3-Buten-2-one, 3-methyl-4-nitro- (9CI) CAS No. 155990-64-0

3-Buten-2-one, 3-methyl-4-nitro- (9CI)

Cat. No.: B586650
CAS No.: 155990-64-0
M. Wt: 129.115
InChI Key: HBLOOLAOJAVRTK-UHFFFAOYSA-N
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Description

3-Buten-2-one, 3-methyl-4-nitro- (9CI) is a nitro-substituted α,β-unsaturated ketone. Its molecular formula is C₅H₇NO₃ (molecular weight: 129.12 g/mol), featuring a methyl group at position 3 and a nitro group (-NO₂) at position 4 on the butenone backbone.

Properties

CAS No.

155990-64-0

Molecular Formula

C5H7NO3

Molecular Weight

129.115

IUPAC Name

3-methyl-4-nitrobut-3-en-2-one

InChI

InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3

InChI Key

HBLOOLAOJAVRTK-UHFFFAOYSA-N

SMILES

CC(=C[N+](=O)[O-])C(=O)C

Synonyms

3-Buten-2-one, 3-methyl-4-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Comparison Points:

Reactivity and Electronic Effects :

  • The nitro group in 3-methyl-4-nitro-buten-2-one is strongly electron-withdrawing, polarizing the α,β-unsaturated system and enhancing susceptibility to nucleophilic attack (e.g., Michael additions). This contrasts with electron-donating groups like methylthio (-SMe) in C₆H₁₀OS, which may reduce electrophilicity .
  • Analogous studies on fluorophores (e.g., compound 9CI) suggest that substituent size and electronic properties critically affect binding to biomolecules like G-quadruplex DNA. For example, replacing the anthracene fluorophore with smaller aromatic systems (e.g., benzene) abolishes fluorescence, highlighting the importance of conjugation length .

Toxicity and Safety :

  • 3-Buten-2-one (base compound) has an ACGIH TLV-C of 0.2 ppm due to irritation and sensitization risks. The addition of a nitro group (as in 3-methyl-4-nitro-) likely exacerbates toxicity, though specific data are lacking. Methylthio or furyl derivatives may have lower acute hazards .

For instance, 4-(2-furyl)-3-buten-2-one derivatives exhibit antioxidant and antimicrobial properties in garlic extracts . The nitro group in 3-methyl-4-nitro-buten-2-one may enhance interactions with cellular targets via hydrogen bonding or redox activity.

Physical Properties: Substituents significantly alter physical properties. For example, the oxime derivative (C₁₀H₁₁NO) has a defined melting point, while nitro or furyl groups increase molecular weight and polarity, affecting solubility .

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